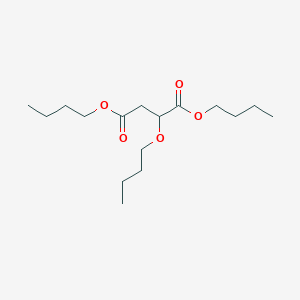
1,5-Difluoro-2,4-dimethoxybenzene
Overview
Description
1,5-Difluoro-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2. It is a colorless liquid with a distinctive odor and is used primarily as an intermediate in organic synthesis . The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is used as a precursor in organic synthesis .
Mode of Action
1,5-Difluoro-2,4-dimethoxybenzene is an organic compound that is used as a raw material and intermediate in organic synthesis . It can be used to synthesize compounds with specific chemical properties
Biochemical Pathways
It is known that this compound can be used in the synthesis of other compounds, potentially affecting their biochemical pathways .
Pharmacokinetics
As a chemical used in synthesis, its bioavailability would depend on the specific context of its use and the properties of the resulting compounds .
Result of Action
As a compound used in synthesis, its effects would be largely determined by the properties of the compounds it helps to create .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process involving this compound can be adjusted based on specific laboratory conditions to achieve the desired yield and purity . Safety precautions should be taken during handling to avoid skin and eye irritation, and the compound should be used in a well-ventilated area to avoid inhalation of vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-2,4-dimethoxybenzene can be synthesized through the direct fluorination of 2,4-dimethoxybenzene using a fluorinating agent such as trifluoromethyl hypofluorite. The reaction is typically carried out in a solvent like Freon at low temperatures (around -78°C) to achieve high yields . Another method involves the fluorination of 2,6-dimethoxyacetophenone followed by demethylation under reflux conditions with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
1,5-Difluoro-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4,5-dimethoxybenzene: Similar in structure but differs in the position of the fluorine atoms.
1,4-Difluoro-2,5-dimethoxybenzene: Another isomer with different fluorine atom positions.
Uniqueness
1,5-Difluoro-2,4-dimethoxybenzene is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
1,5-difluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INATUVGKCBFRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508470 | |
| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-70-8 | |
| Record name | 1,5-Difluoro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















